molecular formula C26H19N3O B6140852 N-1-naphthyl-1,3-diphenyl-1H-pyrazole-4-carboxamide

N-1-naphthyl-1,3-diphenyl-1H-pyrazole-4-carboxamide

Cat. No. B6140852
M. Wt: 389.4 g/mol
InChI Key: MLBLZFHNAFDPOB-UHFFFAOYSA-N
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Description

“N-1-naphthyl-1,3-diphenyl-1H-pyrazole-4-carboxamide” is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms . Pyrazole derivatives have been found to exhibit a wide range of biological activities, making them valuable in therapeutic applications .


Synthesis Analysis

Pyrazole derivatives can be synthesized using various strategies, including multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The synthesis of pyrazole derivatives has been a topic of interest for many researchers due to their diverse functionality and stereochemical complexity .


Molecular Structure Analysis

The molecular structure of “N-1-naphthyl-1,3-diphenyl-1H-pyrazole-4-carboxamide” is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms . This structure provides diverse functionality and stereochemical complexity .


Chemical Reactions Analysis

Pyrazole derivatives, including “N-1-naphthyl-1,3-diphenyl-1H-pyrazole-4-carboxamide”, can undergo various chemical reactions. For instance, one-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride can form the corresponding oxime, which can then be dehydrated to afford novel pyrazole-4-carbonitrile .

Scientific Research Applications

Antimicrobial Activity

N-1-naphthyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has been investigated for its antimicrobial potential. In a study by Matta et al., a series of pyrazole compounds containing 2,4-disubstituted thiazole analogues were synthesized. Among these, compound 12e, 12f, and 12k demonstrated significant growth inhibitory activity against microbial strains, with MIC values of 4.8, 5.1, and 4.0 μg/ml, respectively . These findings suggest its potential as an antimicrobial agent.

Antioxidant Properties

The same study also evaluated the antioxidant activity of these compounds using the DPPH free radical-scavenging assay. N-1-naphthyl-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives exhibited remarkable antioxidant properties compared to standard antioxidants. These findings highlight its potential in combating oxidative stress-related conditions .

Potential as MEK Inhibitor

In another study, N-(Benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives were assessed for their anticancer activity as MEK inhibitors. Compound 133 showed potent inhibition of MEK1 and A549 cells, suggesting its role in cancer therapy .

Drug Discovery for SARS-CoV-2

Molecular docking studies revealed that N-1-naphthyl-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives could be potential inhibitors for the novel SARS-CoV-2 virus. Their binding affinities with the COVID-19 main protease ranged from −8.2 to −9.3 kcal/mol. These findings open avenues for drug discovery against COVID-19 .

Bioactive Scaffold

The triazole and pyrazole moieties in this compound make it an attractive scaffold for designing bioactive molecules. Researchers have targeted these structural motifs for various pharmacological actions, including antibacterial, anticancer, and anti-hypercholesterolemic effects .

Thiazole Analogues

The presence of thiazole analogues in N-1-naphthyl-1,3-diphenyl-1H-pyrazole-4-carboxamide adds to its versatility. Thiazoles play a vital role in biochemistry (e.g., as part of vitamin B1), and their incorporation enhances the compound’s potential applications .

Future Directions

Given the diverse biological activities exhibited by pyrazole derivatives, there is potential for further exploration and development of “N-1-naphthyl-1,3-diphenyl-1H-pyrazole-4-carboxamide” and similar compounds. Future research could focus on optimizing the synthesis process, exploring additional biological activities, and investigating potential therapeutic applications .

properties

IUPAC Name

N-naphthalen-1-yl-1,3-diphenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O/c30-26(27-24-17-9-13-19-10-7-8-16-22(19)24)23-18-29(21-14-5-2-6-15-21)28-25(23)20-11-3-1-4-12-20/h1-18H,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBLZFHNAFDPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-naphthalen-1-yl-1,3-diphenylpyrazole-4-carboxamide

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